molecular formula C17H29N3O6S2 B2858302 3-[2,4-DIMETHYL-5-(N-METHYLMETHANESULFONAMIDO)BENZENESULFONAMIDO]-N-(1-HYDROXY-2-METHYLPROPAN-2-YL)PROPANAMIDE CAS No. 881937-16-2

3-[2,4-DIMETHYL-5-(N-METHYLMETHANESULFONAMIDO)BENZENESULFONAMIDO]-N-(1-HYDROXY-2-METHYLPROPAN-2-YL)PROPANAMIDE

Cat. No.: B2858302
CAS No.: 881937-16-2
M. Wt: 435.55
InChI Key: VIBAPBKPRPADCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[({2,4-dimethyl-5-[methyl(methylsulfonyl)amino]phenyl}sulfonyl)amino]-N-(2-hydroxy-tert-butyl)propanamide is a complex organic compound with potential applications in various scientific fields. This compound features a sulfonamide group, which is known for its biological activity and is often found in pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[({2,4-dimethyl-5-[methyl(methylsulfonyl)amino]phenyl}sulfonyl)amino]-N-(2-hydroxy-tert-butyl)propanamide typically involves multiple steps, including the formation of the sulfonamide group and the introduction of the hydroxy-tert-butyl group. Common reagents used in these reactions include sulfonyl chlorides, amines, and tert-butyl alcohol. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, which are essential for commercial applications.

Chemical Reactions Analysis

Types of Reactions

3-[({2,4-dimethyl-5-[methyl(methylsulfonyl)amino]phenyl}sulfonyl)amino]-N-(2-hydroxy-tert-butyl)propanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the sulfonamide group, potentially leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can target the sulfonamide group, converting it to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce amines.

Scientific Research Applications

3-[({2,4-dimethyl-5-[methyl(methylsulfonyl)amino]phenyl}sulfonyl)amino]-N-(2-hydroxy-tert-butyl)propanamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound’s sulfonamide group is known for its antibacterial properties, making it a candidate for developing new antibiotics.

    Medicine: Its potential biological activity suggests applications in drug discovery and development, particularly for targeting specific enzymes or receptors.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-[({2,4-dimethyl-5-[methyl(methylsulfonyl)amino]phenyl}sulfonyl)amino]-N-(2-hydroxy-tert-butyl)propanamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking their activity. This inhibition can disrupt essential biological pathways, leading to the compound’s therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simpler sulfonamide with antibacterial properties.

    N-(2-hydroxy-tert-butyl)acetamide: Shares the hydroxy-tert-butyl group but lacks the sulfonamide functionality.

Uniqueness

3-[({2,4-dimethyl-5-[methyl(methylsulfonyl)amino]phenyl}sulfonyl)amino]-N-(2-hydroxy-tert-butyl)propanamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

3-[[2,4-dimethyl-5-[methyl(methylsulfonyl)amino]phenyl]sulfonylamino]-N-(1-hydroxy-2-methylpropan-2-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H29N3O6S2/c1-12-9-13(2)15(10-14(12)20(5)27(6,23)24)28(25,26)18-8-7-16(22)19-17(3,4)11-21/h9-10,18,21H,7-8,11H2,1-6H3,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIBAPBKPRPADCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1N(C)S(=O)(=O)C)S(=O)(=O)NCCC(=O)NC(C)(C)CO)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H29N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.